molecular formula C15H13ClFN5O3S B2820848 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1396792-03-2

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2820848
CAS No.: 1396792-03-2
M. Wt: 397.81
InChI Key: CMNPUMKEBCGPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of imidazole, pyridazine, and benzenesulfonamide moieties

Scientific Research Applications

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole and pyridazine derivatives are known to be effective.

    Biology: It may be used as a biochemical tool to study enzyme interactions, receptor binding, and cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Future Directions

The field of imidazole synthesis continues to evolve, with ongoing research into new methodologies and applications . The development of more efficient, selective, and environmentally friendly synthetic methods is a key focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Moiety: Starting with the synthesis of the imidazole ring through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Pyridazine Ring Construction: The pyridazine ring can be synthesized via the reaction of hydrazine with diketones or through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.

    Coupling Reactions: The final compound is obtained by coupling the imidazole and pyridazine intermediates with the benzenesulfonamide derivative under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic natural substrates or inhibitors, while the pyridazine and benzenesulfonamide groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chlorobenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

The presence of both chloro and fluoro substituents in N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide makes it unique, potentially offering distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s electronic distribution, reactivity, and interaction with biological targets.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O3S/c16-12-9-11(1-2-13(12)17)26(24,25)19-6-8-22-15(23)4-3-14(20-22)21-7-5-18-10-21/h1-5,7,9-10,19H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPUMKEBCGPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.